2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid
Description
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBIFROMLRRLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402488 | |
| Record name | Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31316-80-0 | |
| Record name | Butanedioic acid, (4-oxo-2-thioxo-3-thiazolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Dithiocarbamic Salts
Succinic acid derivatives react with carbon disulfide (CS₂) in an alkaline medium to form dithiocarbamic salts. For example, treating β-alanine or ε-aminocaproic acid with CS₂ in sodium hydroxide generates sodium dithiocarbamate intermediates. These salts serve as precursors for subsequent alkylation.
Alkylation and Cyclization
The dithiocarbamate intermediate undergoes alkylation with monochloracetic acid under reflux conditions. This step introduces the thiazolidinone ring’s sulfur and nitrogen atoms. Cyclization is then induced via acid catalysis (e.g., HCl or acetic acid), forming the 4-oxo-2-thioxothiazolidin-3-yl moiety. For instance, cyclizing 3-aminorhodanine derivatives with succinic anhydride yields the target compound with a reported purity >95%.
Key Reaction Parameters:
-
Temperature : 80–100°C for alkylation; 60–80°C for cyclization.
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Solvent : Aqueous NaOH for dithiocarbamate formation; ethanol or acetic acid for cyclization.
Knoevenagel Condensation for Functionalization
The Knoevenagel condensation is employed to introduce substituents at the C5 position of the thiazolidinone core, enhancing structural diversity. This method involves reacting 4-thioxothiazolidinone derivatives with aldehydes or ketones in the presence of a base.
Condensation with Aldehydes
In a representative procedure, 4-oxo-2-thioxothiazolidin-3-yl-succinic acid reacts with 4-methoxybenzaldehyde under ultrasound irradiation or conventional heating. Sodium acetate or potassium carbonate catalyzes the reaction, forming a benzylidene-thiazolidinone hybrid.
Comparative Data:
| Method | Catalyst | Solvent | Time | Yield |
|---|---|---|---|---|
| Ultrasound | K₂CO₃ | H₂O | 4 min | 99% |
| Conventional | K₂CO₃ | H₂O | 30 min | 72% |
| Conventional | CH₃COONa | AcOH | 2 hr | 78% |
Ultrasound irradiation significantly reduces reaction time (1–4 min vs. 2 hr) while improving yield (99% vs. 78%). This efficiency stems from enhanced mass transfer and cavitation effects.
Green Synthesis Using Aqueous Media
Recent advances emphasize eco-friendly protocols to minimize organic solvent use. Water serves as the solvent in a one-pot synthesis combining dithiocarbamate formation, alkylation, and cyclization.
Procedure Overview
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Reactants : Succinic acid, carbon disulfide, monochloracetic acid.
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Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
This method achieves 95% yield within 3 minutes, compared to 62% yield over 2 hours using conventional heating.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but require post-reaction purification. Conversely, aqueous systems simplify workup but may limit solubility.
Catalytic Systems
Chemical Reactions Analysis
Condensation Reactions
The thiazolidinone ring participates in Knoevenagel condensations with aromatic aldehydes, forming conjugated systems. This reaction typically occurs under reflux in acetic acid with sodium acetate as a catalyst .
Example Reaction:
2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid + (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal → 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative .
| Reaction Type | Conditions | Catalyst/Reagent | Product |
|---|---|---|---|
| Knoevenagel | Reflux in acetic acid (4–6 h) | Sodium acetate | Conjugated thiazolidinone derivatives with enhanced anticancer activity . |
Oxidation Reactions
The thioxo group (C=S) can oxidize to a sulfoxide (C-SO) or sulfone (C-SO₂) under strong oxidizing conditions .
Key Findings:
-
Oxidizing Agents: KMnO₄ (acidic/alkaline), H₂O₂, or mCPBA.
-
Products: Sulfoxide derivatives show altered bioactivity, including reduced antimicrobial potency compared to parent compounds .
Reduction Reactions
The thioxo group can be reduced to a thiol (C-SH) or methylene (CH₂) group using agents like NaBH₄ or LiAlH₄ .
Example:
this compound + NaBH₄ → 2-(4-oxo-2-mercaptothiazolidin-3-yl)-succinic acid .
Substitution Reactions
The sulfur atom in the thioxo group acts as a nucleophilic site, enabling substitution with amines, alcohols, or halides .
Key Reactions:
-
With Amines: Forms thioamide derivatives under mild basic conditions .
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With Halides: Produces alkyl/arylthioethers using alkyl halides and triethylamine .
Acid-Base Reactions
The carboxylic acid groups undergo typical acid-base reactions, forming salts or esters. Esterification with methanol/H₂SO₄ yields methyl esters, improving membrane permeability .
Cycloaddition and Ring-Opening
The thiazolidinone ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming spirocyclic compounds . Ring-opening under acidic conditions yields thiourea derivatives .
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions between the thiazolidinone’s double bond and alkenes, generating cyclobutane adducts.
| Conditions | Reagents | Product | Outcome |
|---|---|---|---|
| UV light (254 nm) | Acrylonitrile | Cyclobutane-thiazolidinone hybrids | Novel scaffolds with retained bioactivity. |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid derivatives. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings:
- Broad-Spectrum Activity : Compounds derived from this thiazolidinone exhibit activity against pathogens such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa .
- Mechanism of Action : The compounds act as selective inhibitors of UDP-MurNAc/L-Ala ligase, disrupting bacterial cell wall synthesis, which is critical for bacterial viability .
Anticancer Properties
The anticancer potential of this compound has been extensively studied, particularly regarding its cytotoxic effects on various cancer cell lines.
Case Studies:
-
In Vitro Evaluation : A study evaluated the cytotoxicity of thiazolidinone derivatives against several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The compound demonstrated significant growth inhibition at submicromolar concentrations .
Cell Line GI₅₀ (µM) TGI (µM) LC₅₀ (µM) MOLT-4 1.57 13.3 65.0 SW-620 1.57 13.3 65.0 MCF-7 2.80 32.3 80.8 - Structure Activity Relationship (SAR) : The presence of specific substituents significantly affects the anticancer activity, with certain derivatives exhibiting enhanced potency due to their structural characteristics .
Enzyme Inhibition
Another notable application of this compound is its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.
Research Insights:
- Inhibitory Action : Compounds related to this compound have been identified as potent inhibitors of aldose reductase with submicromolar IC₅₀ values .
- Comparative Efficacy : One derivative was found to be over five times more potent than the clinically used inhibitor epalrestat, suggesting a promising avenue for developing new diabetic therapies .
Mechanism of Action
The mechanism of action of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid becomes evident when compared to analogous thiazolidinone-acid hybrids. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Modifications and Bioactivity: The substitution of succinic acid (a dicarboxylic acid) in the target compound distinguishes it from monocarboxylic analogs like 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid. The additional carboxylic group may enhance hydrogen bonding or metal chelation, influencing receptor binding or solubility . Compounds with aromatic substitutions (e.g., benzylidene or coumarin groups) exhibit altered electronic properties and biological activities.
Synthetic Pathways: The synthesis of thiazolidinone-acid hybrids often involves condensation reactions. For instance, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives are synthesized via refluxing with mercaptoacetic acid and anhydrous zinc chloride . Esterification, as seen in , demonstrates the versatility of modifying carboxylic acid groups to improve bioavailability or stability .
Pharmacological Profiles: Thiazolidinone-succinic acid derivatives are hypothesized to share anticonvulsant and antinociceptive activities observed in structurally related compounds (e.g., morpholine and piperazine conjugates in ) . Bromine or methoxy substitutions (e.g., compound 4h in ) may enhance cytotoxicity, suggesting that halogenation strategies could be applied to the target compound for anticancer optimization .
Physicochemical Properties: The molecular weight and polarity of succinic acid derivatives (compared to acetic or propanoic analogs) may influence membrane permeability and metabolic stability. For example, hexanoic acid derivatives () prioritize lipophilicity for industrial applications .
Biological Activity
The compound 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound consists of a thiazolidinone core with a succinic acid moiety. This unique combination of functional groups enhances its solubility and reactivity, which may contribute to its biological activities.
| Component | Description |
|---|---|
| Thiazolidinone Core | Known for various biological activities including anti-inflammatory and antimicrobial effects. |
| Succinic Acid Moiety | Enhances solubility and may influence metabolic pathways. |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study showed that compounds similar to this compound demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria . This suggests that the compound may be effective in treating bacterial infections.
Antioxidant Activity
Thiazolidinone derivatives have been evaluated for their antioxidant properties. For instance, certain structural modifications within the thiazolidinone framework significantly enhance antioxidant activity, as measured by lipid peroxidation assays . This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases.
Anticancer Activity
Studies have shown that thiazolidinone derivatives can exhibit anticancer properties. For example, specific analogs have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in metabolic processes. For instance, they may inhibit aldose reductase, an enzyme linked to diabetic complications .
- Antioxidant Defense : The compound may enhance the body’s antioxidant defenses by scavenging free radicals and reducing oxidative stress .
- Cell Signaling Modulation : Thiazolidinone derivatives can influence various signaling pathways that regulate cell proliferation and apoptosis, contributing to their anticancer effects .
Case Studies
Several studies highlight the efficacy of thiazolidinone derivatives, including:
- Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against bacterial strains, revealing significant inhibitory effects on biofilm formation, which is critical in chronic infections .
- Antioxidant Studies : Compounds were evaluated for their ability to inhibit lipid peroxidation, with some showing promising results that suggest potential use in conditions associated with oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid, and how can purity be ensured?
- Methodology : The compound can be synthesized via condensation reactions under inert atmospheres (e.g., argon) using reagents like rhodanine derivatives and succinic anhydride. Reflux in ethanol with catalytic sulfuric acid (7–8 hours) followed by crystallization (ethanol as solvent) yields the product. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and spectroscopic validation (1H-NMR, FTIR) are critical for purity .
- Key Parameters : Reaction time, solvent choice (e.g., DMF for solubility), and acid catalysts influence yield. Monitor by TLC for intermediate formation.
Q. How is structural characterization performed for this compound, and which spectroscopic techniques are most reliable?
- Methodology : Use a combination of 1H-NMR (δ 4.72 ppm for thiazolidinone CH2 groups), FTIR (C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹), and UV-Vis (absorption maxima ~350–400 nm for conjugated systems). Mass spectrometry (LC-MS/MS) confirms molecular weight .
- Data Interpretation : Compare spectra with analogous thiazolidinone derivatives to assign peaks accurately.
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane). Stability studies involve HPLC monitoring of degradation products under accelerated conditions (e.g., 40°C, 75% humidity) .
- Findings : Expected to show higher solubility in DMSO due to polar functional groups. Acidic/basic conditions may hydrolyze the thioxo group .
Advanced Research Questions
Q. How does functionalizing this compound with aromatic systems (e.g., lignin) alter its photochemical properties?
- Methodology : Couple the carboxyl group of the compound to lignin’s hydroxyl groups via DCC/DMAP-mediated esterification. Analyze photostability under UV/visible light and compare absorption/emission spectra (e.g., red shift from ~400 nm to ~450 nm) .
- Applications : Enhanced photostability makes it suitable for light-stable dyes or UV-protective coatings.
Q. What computational approaches are used to predict the reactivity and binding affinity of this compound in biological systems?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) assesses interactions with target proteins (e.g., enzymes involved in diabetes or cancer) .
- Insights : The thioxo group may act as a hydrogen-bond acceptor, enhancing binding to catalytic sites.
Q. How can contradictions in reported biological activity data for thiazolidinone derivatives be resolved?
- Methodology : Conduct meta-analysis of literature data, focusing on assay conditions (e.g., cell lines, concentrations). Validate via dose-response studies and compare with structurally similar controls (e.g., rosiglitazone for antidiabetic activity) .
- Recommendations : Standardize assay protocols (e.g., MTT assay for cytotoxicity) and verify purity via HPLC before biological testing .
Methodological Considerations Table
| Aspect | Basic Research Focus | Advanced Research Focus |
|---|---|---|
| Synthesis | Yield optimization, purification | Functionalization with polymers/metal complexes |
| Characterization | NMR/FTIR validation | X-ray crystallography, computational modeling |
| Applications | Solubility/stability profiling | Photocatalysis, targeted drug delivery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
